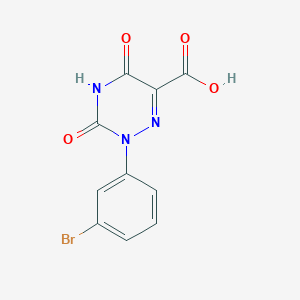

2-(3-Bromophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid

Description

2-(3-Bromophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is a triazine-based compound characterized by a brominated phenyl substituent at position 2 and a carboxylic acid group at position 6 of the triazine core. The bromophenyl group introduces significant steric and electronic effects, enhancing lipophilicity and influencing intermolecular interactions. The molecular formula is inferred as C₁₀H₆BrN₃O₄, with a calculated molecular weight of 312.98 g/mol (base triazine: 157.085 g/mol + bromophenyl: ~155.9 g/mol).

Properties

Molecular Formula |

C10H6BrN3O4 |

|---|---|

Molecular Weight |

312.08 g/mol |

IUPAC Name |

2-(3-bromophenyl)-3,5-dioxo-1,2,4-triazine-6-carboxylic acid |

InChI |

InChI=1S/C10H6BrN3O4/c11-5-2-1-3-6(4-5)14-10(18)12-8(15)7(13-14)9(16)17/h1-4H,(H,16,17)(H,12,15,18) |

InChI Key |

ZFGFEXSCGRWCRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C(=O)NC(=O)C(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Azo-Coupling and Cyclization Strategy

The most validated method involves azo-coupling of 3-bromophenyl diazonium salts with cyanoacetylcyanamide, followed by cyclization in polar solvents (e.g., ethanol–water). This approach is adapted from the synthesis of structurally analogous 1-aryl-6-azaisocytosines.

Steps :

- Diazotization : 3-Bromoaniline is treated with NaNO₂ in HCl to form the diazonium salt.

- Azo-Coupling : Reaction with cyanoacetylcyanamide under acidic/basic conditions yields 2-(3-bromophenylhydrazono)-2-cyanoacetylcyanamide.

- Cyclization : Heating in ethanol–water (3:1) induces intramolecular cyclization to form the triazine core.

- Hydrolysis : Acidic hydrolysis (e.g., HCl) converts the nitrile group to a carboxylic acid.

Key Reaction :

$$

\text{3-Bromoaniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{Cyanoacetylcyanamide}} \text{Hydrazone} \xrightarrow{\Delta, \text{EtOH–H}2\text{O}} \text{Triazine nitrile} \xrightarrow{\text{HCl}} \text{Carboxylic acid}

$$

Alternative Pathway: Hydrazone Cyclization

A modified method employs phenylhydrazine derivatives for direct cyclization. For example, 3-bromophenylhydrazine reacts with ethyl cyanoacetate, followed by oxidation and cyclization.

Steps :

- Hydrazone Formation : Condensation of 3-bromophenylhydrazine with ethyl cyanoacetate.

- Oxidation : Hydrogen peroxide in acetic acid oxidizes the thioether to sulfone.

- Cyclization : Intramolecular N-arylation under basic conditions forms the triazine ring.

Data Analysis

Table 1: Comparative Synthesis Data

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: Common in aromatic compounds, substitution reactions can replace the bromine atom with other groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-Bromophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and triazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic Acid (Base Structure)

- Molecular Formula : C₄H₃N₃O₄ .

- Key Features : Lacking aromatic substituents, this base structure serves as a scaffold for derivatives. Its electrophilic triazine core facilitates reactions with nucleophiles, but its simpler structure limits applications in targeted drug design compared to halogenated analogs.

2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

- Molecular Formula : C₁₀H₅ClN₄O₂ (CAS 20932-04-1) .

- Key Features : The chloro substituent and carbonitrile group enhance electrophilicity and metabolic stability. Chlorine’s smaller atomic radius and lower lipophilicity compared to bromine may reduce membrane permeability but improve solubility in polar solvents.

3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic Acid

- Molecular Formula : C₆H₇N₃O₄ (CAS 28280-67-3) .

- Key Features: The propanoic acid side chain increases hydrophilicity and metal-binding capacity, making it suitable for catalysis or material science applications. Unlike bromophenyl derivatives, it lacks aromaticity, reducing π-π stacking interactions.

Pharmacologically Active Analogs

Resmetirom (MGL-3196)

- Structure : 2-(3,5-Dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile .

- Molecular Weight : 435.22 g/mol.

- Key Features : The dichlorophenyl group and pyridazine ring enhance thyroid receptor-beta (TR-β) binding affinity. The carbonitrile group improves metabolic stability, while chlorine’s electron-withdrawing effects optimize receptor interactions. Compared to bromine, chlorine’s smaller size may allow tighter binding in hydrophobic pockets .

Diclazuril Impurity A

- Structure: 2-[3,5-Dichloro-4-[(RS)-(4-chlorophenyl)cyanomethyl]phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid (CAS 862243-46-7) .

- Key Features: The trichlorophenyl and cyanomethyl groups highlight the impact of halogenation on impurity profiles in pharmaceuticals. Bromine’s bulkiness in the target compound could alter crystallization pathways, affecting synthetic purity .

Physicochemical and Functional Properties

Halogen Effects

Functional Group Impact

- Carboxylic Acid (Target) vs. Carbonitrile groups improve metabolic resistance but reduce solubility .

- Propanoic Acid Side Chain (): Introduces chelation sites for metal ions, useful in catalysis, unlike the bromophenyl group’s aromatic interactions.

Biological Activity

2-(3-Bromophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is a synthetic compound with potential applications in medicinal chemistry due to its unique structure and biological properties. The presence of the bromophenyl group and the triazine moiety suggests possible interactions with various biological targets.

Chemical Structure

The compound features a tetrahydrotriazine core with carboxylic acid functionality and a brominated phenyl substituent. This configuration may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Some derivatives have shown minimum inhibitory concentration (MIC) values as low as 3.9 μg/mL against various bacterial strains .

- Antifungal Activity : Similar compounds have demonstrated broad-spectrum antifungal effects, indicating potential utility in treating fungal infections.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial cells. The triazine ring can participate in hydrogen bonding and π-π stacking interactions with nucleic acids or proteins, potentially disrupting their function.

Case Studies

- Synthesis and Evaluation : A study synthesized several triazine derivatives and evaluated their biological activities. The findings suggested that modifications on the phenyl ring significantly influenced antimicrobial potency .

- Molecular Docking Studies : Molecular modeling studies have indicated that the compound can effectively bind to target enzymes involved in bacterial cell wall synthesis. This binding affinity correlates with observed antibacterial activity.

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 113675-95-9 |

| Antibacterial MIC | 3.9 μg/mL |

| Antifungal Activity | Broad-spectrum |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(3-Bromophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid, and how can computational methods enhance reaction efficiency?

- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible precursors, such as 3-bromophenylacetic acid derivatives (e.g., CAS RN 1878-67-7) . Integrate quantum chemical calculations (e.g., density functional theory) to map reaction pathways and identify transition states, as demonstrated by ICReDD’s approach to reducing trial-and-error experimentation . Use reaction path search algorithms to optimize parameters like temperature, solvent polarity, and catalyst loading. Validate predictions via small-scale experiments, prioritizing high-yield intermediates.

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : Assign peaks using - and -NMR, focusing on the deshielded carbonyl (C=O) and bromophenyl protons.

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion ([M+H]) and fragmentation patterns.

- X-ray Crystallography : Resolve the crystal structure to verify stereoelectronic effects from the bromophenyl and triazine moieties .

- Cross-reference data with computational simulations (e.g., Gaussian09) to validate electronic properties like HOMO-LUMO gaps .

Q. What solvent systems are compatible with this compound for downstream applications (e.g., catalysis or biological assays)?

- Methodological Answer : Screen solvents using Hansen solubility parameters (HSPs) to identify polar aprotic solvents (e.g., DMSO, DMF) that minimize decomposition. Test stability via accelerated degradation studies under varying pH (2–12) and temperature (25–80°C). Monitor solubility via UV-Vis spectroscopy at λ = 250–300 nm, correlating with computational solvation free energy calculations .

Q. How can researchers mitigate byproduct formation during the synthesis of this triazine derivative?

- Methodological Answer : Use kinetic vs. thermodynamic control strategies:

- Kinetic : Lower reaction temperatures (0–25°C) to favor intermediates with lower activation energy.

- Thermodynamic : Prolong reflux times in high-boiling solvents (e.g., toluene) to drive equilibration.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromophenyl group in cross-coupling reactions involving this compound?

- Methodological Answer : Investigate substituent effects using Hammett plots to correlate σ values with reaction rates in Suzuki-Miyaura couplings. Compare bromophenyl activation barriers (via DFT) to chlorophenyl or iodophenyl analogs . Use XPS to analyze electron density shifts at the bromine center, and correlate with catalytic turnover in Pd-mediated reactions. Validate with kinetic isotope effect (KIE) studies to distinguish between oxidative addition and transmetallation rate-limiting steps .

Q. How do crystallographic packing forces influence the compound’s stability and bioavailability?

- Methodological Answer : Perform lattice energy calculations (e.g., PIXEL method) to quantify intermolecular interactions (e.g., halogen bonding from Br···O contacts). Compare polymorphic forms (via DSC/TGA) to identify thermodynamically stable phases. Assess bioavailability using in vitro Caco-2 permeability assays, correlating with LogP values predicted via COSMO-RS .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer : Reconcile discrepancies using a tiered approach:

- Step 1 : Verify computational models (e.g., basis set selection, solvent effects in DFT).

- Step 2 : Re-examine experimental conditions (e.g., solvent polarity effects on -NMR shifts).

- Step 3 : Apply machine learning (e.g., random forest regression) to identify outliers in datasets .

- Publish conflicting data in open-access repositories to enable community-driven validation .

Q. How can researchers design a reactor system for scalable synthesis while maintaining regioselectivity?

- Methodological Answer : Adopt a flow chemistry setup with microfluidic reactors to enhance heat/mass transfer. Use CFD simulations to model mixing efficiency and residence time distribution. Incorporate inline analytics (e.g., UV/Vis probes) for real-time feedback. Optimize catalyst immobilization (e.g., Pd on mesoporous silica) to minimize leaching and improve turnover number (TON) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.